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Serotonin-d4 Hydrochloride

Cat. No.: B1158233
M. Wt: 216.7
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Description

Significance of Stable Isotope Labeling in Neurotransmitter Research

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to trace their path and analyze their function within biological systems. studysmarter.co.uk This methodology is particularly valuable in neurotransmitter research for several key reasons.

The use of stable isotope-labeled compounds, such as Serotonin-d4, as internal standards is considered the gold standard for quantitative analysis, especially in mass spectrometry-based methods. otsuka.co.jp Because these labeled molecules have nearly identical chemical and physical properties to their endogenous, unlabeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. otsuka.co.jp This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, thereby significantly improving the accuracy and reliability of the quantification of neurotransmitters like serotonin (B10506) in complex biological samples such as plasma, urine, and feces. nih.govjst.go.jpnih.gov

Deuterium, an isotope of hydrogen, is a popular choice for labeling due to its relative ease of incorporation and the significant mass difference it creates, which is easily detectable by mass spectrometry. acs.org The substitution of hydrogen with deuterium to create compounds like Serotonin-d4 Hydrochloride provides a distinct mass shift without drastically altering the molecule's fundamental structure or biological activity. acs.orgmedchemexpress.com This minimal structural change is crucial as it ensures that the labeled analog behaves almost identically to the natural compound within the biological system being studied. acs.org

Historical Context and Evolution of Serotonin Analytical Methodologies Utilizing Isotopologs

The journey to accurately measure serotonin has seen significant evolution. Early methods for detecting serotonin and its metabolites often involved techniques like high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection. nih.govresearchgate.net While revolutionary at the time, these methods could sometimes be limited by interferences from other molecules present in the biological matrix. journal-dtt.org

The advent of mass spectrometry (MS) combined with chromatographic separation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), marked a paradigm shift in neurotransmitter analysis. journal-dtt.orgjournal-dtt.org This combination offered unparalleled sensitivity and selectivity. The development and use of stable isotope-labeled internal standards, such as Serotonin-d4, were integral to realizing the full potential of LC-MS/MS for quantitative studies. nih.govlenus.ie

Initially, research focused on establishing reliable methods for quantifying serotonin in various biological fluids. For instance, automated online solid-phase extraction coupled with LC-MS/MS was developed to rapidly and accurately measure serotonin concentrations in plasma and urine, using a deuterated internal standard to ensure precision. nih.gov Over time, the application of these techniques has expanded significantly. Researchers have developed sophisticated methods to analyze serotonin in challenging matrices like human feces, employing column-switching LC-MS/MS with Serotonin-d4 as an internal standard to correct for significant matrix effects. jst.go.jpnih.govnih.gov

More recently, stable isotope labeling has been employed in dynamic studies of serotonin metabolism. By administering a deuterium-labeled precursor like deuterated tryptophan (TRP-d5), researchers can track its conversion to deuterated serotonin (5-HT-d4) in vivo. frontiersin.org This innovative approach allows for the specific monitoring of newly synthesized serotonin, providing invaluable insights into serotonin turnover and the effects of pharmacological interventions on its synthesis. frontiersin.org This evolution from simple quantification to dynamic metabolic flux analysis highlights the power and versatility of using isotopologs like this compound in modern neuroscience and biomedical research.

Research Findings and Applications

The primary application of this compound is as an internal standard for the precise quantification of endogenous serotonin in various biological samples using mass spectrometry. caymanchem.comglpbio.com

Mass Spectrometric Analysis

In typical LC-MS/MS applications, both serotonin and its deuterated internal standard, Serotonin-d4, are monitored. In positive electrospray ionization mode, they are protonated to form ions [M+H]⁺. Due to the four deuterium atoms, Serotonin-d4 has a higher mass-to-charge ratio (m/z) than native serotonin. nih.gov

For example, in one common method, the precursor ion for serotonin is m/z 177, while for Serotonin-d4 it is m/z 181. nih.gov Upon collision-induced dissociation (CID), these precursor ions break down into characteristic product ions. The transitions from precursor to product ions are monitored in what is known as multiple reaction monitoring (MRM) mode, which provides high specificity.

Table 1: Mass Spectrometric Transitions for Serotonin and Serotonin-d4

Compound Precursor Ion (m/z) Product Ions (m/z)
Serotonin 177 160, 132, 115
Serotonin-d4 181 164, 136, 119

Data sourced from a study on automated mass spectrometric analysis of serotonin. nih.gov

The ratio of the peak area of the endogenous serotonin to the known concentration of the Serotonin-d4 internal standard is used to calculate the precise concentration of serotonin in the sample. plos.org This method has been validated across a range of biological matrices, demonstrating excellent linearity and precision. nih.govnih.gov

Research Applications

Stable isotope dilution mass spectrometry using Serotonin-d4 has been instrumental in a variety of research areas:

Clinical Diagnostics: It is used for the accurate measurement of serotonin in plasma or urine for the diagnosis and monitoring of conditions like carcinoid tumors, which can secrete large amounts of serotonin. nih.govnih.gov

Neuroscience Research: It aids in studying the role of serotonin in neuropsychiatric disorders by enabling precise measurement in microdialysates from specific brain regions. journal-dtt.org

Metabolomics: It is used in studies investigating the gut microbiome's influence on host metabolism, as serotonin is predominantly produced in the gut. jst.go.jpnih.gov

Pharmacokinetic Studies: Researchers use deuterated tryptophan to trace the synthesis of new serotonin (which becomes deuterated), allowing for the study of serotonin turnover rates and how drugs affect its synthesis and metabolism. frontiersin.org

The use of this compound has significantly advanced the reliability and scope of serotonin research, providing a robust tool for quantitative analysis in complex biological systems.

Compound Information

Table 2: Mentioned Compounds

Compound Name Synonyms
This compound 5-Hydroxytryptamine-d4 Hydrochloride; 5-HT-d4 Hydrochloride medchemexpress.comveeprho.com
Serotonin 5-Hydroxytryptamine; 5-HT nih.govnih.gov
Tryptophan-d5 Deuterated tryptophan; TRP-d5 frontiersin.org
Carbon-13 ¹³C
Nitrogen-15 ¹⁵N
Deuterium ²H; D
Dopamine (B1211576) DA lenus.ie

Properties

Molecular Formula

C₁₀H₉D₄ClN₂O

Molecular Weight

216.7

Synonyms

3-(2-Aminoethyl-d4)-1H-indol-5-ol Hydrochloride;  5-Hydroxytryptamine-d4 Hydrochloride;  Hippophaine-d4 Hydrochloride

Origin of Product

United States

Advanced Analytical Methodologies Employing Serotonin D4 Hydrochloride

Mass Spectrometry-Based Quantification Techniques for Serotonin (B10506) and Metabolites

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the sensitive and specific quantification of neurochemicals. Serotonin-d4 hydrochloride is instrumental in these methods, correcting for variability in sample preparation and instrument response. caymanchem.comlumiprobe.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is a powerful technique for the quantification of serotonin and its metabolites in various biological matrices, including plasma, urine, and brain tissue. nih.govurl.edulenus.ie The development of a robust LC-MS/MS method involves the optimization of several key parameters.

A typical LC-MS/MS method utilizes a C18 column for chromatographic separation. diva-portal.orgresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often containing formic acid or ammonium (B1175870) formate (B1220265) for improved ionization) and an organic solvent like acetonitrile (B52724) is commonly employed. url.edudiva-portal.orgnih.gov

In positive electrospray ionization (ESI) mode, serotonin and its deuterated internal standard, this compound, are protonated to form precursor ions [M+H]+ at m/z 177 and m/z 181, respectively. nih.gov These precursor ions are then fragmented in the collision cell of the mass spectrometer to produce specific product ions. The transitions monitored for serotonin and Serotonin-d4 are crucial for their selective detection and quantification.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), precision, accuracy, and recovery. For instance, one study reported a linear range of 0.05–3.27 nmol/L for serotonin in urine, with a coefficient of determination (R²) of ≥0.9977. lenus.ie The LOD and LOQ for serotonin in urine were found to be 8.8 nmol/L and 29.4 nmol/L, respectively. lenus.ie Another study in plasma demonstrated linearity from 0.50 to 200 ng/mL for serotonin with a correlation coefficient of up to 0.997. diva-portal.org

ParameterSerotonin (Analyte)Serotonin-d4 (Internal Standard)Reference
Precursor Ion (m/z) 177181 nih.gov
Product Ion (m/z) Varies by methodVaries by method
Linearity (Urine) 0.05–3.27 nmol/L (R² ≥ 0.9977)N/A lenus.ie
LOD (Urine) 8.8 nmol/LN/A lenus.ie
LOQ (Urine) 29.4 nmol/LN/A lenus.ie
Linearity (Plasma) 0.50–200 ng/mL (r up to 0.997)N/A diva-portal.org
Intra-day Precision <15%N/A diva-portal.org
Inter-day Precision <15%N/A diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used, Gas Chromatography-Mass Spectrometry (GC-MS) also has applications in serotonin analysis. caymanchem.com A key requirement for GC-MS analysis of non-volatile compounds like serotonin is derivatization to increase their volatility. diva-portal.org In these methods, this compound is used as an internal standard to ensure accurate quantification. nih.gov

One study compared a fluorometric method with a GC-MS method for serotonin determination in blood platelets, whole blood, and plasma. nih.gov The GC-MS method utilized deuterated (d4) 5-HT as the internal standard. nih.gov The samples were derivatized to form either trifluoroacetyl (TFA) or pentafluoropropionyl (PFP) derivatives. nih.gov For the TFA derivatives, the ions monitored were m/e 351 for serotonin and m/e 354 for the d4-serotonin internal standard. For the PFP derivatives, the corresponding ions were m/e 451 and 454. nih.gov The study found a good correlation (0.95) between the fluorometric and GC-MS methods for platelet samples. nih.gov

Internal Standard Applications in Neurochemical Profiling

This compound is an ideal internal standard for neurochemical profiling studies due to its chemical and physical similarity to endogenous serotonin. caymanchem.comlumiprobe.com As a stable isotope-labeled standard, it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. lumiprobe.comnih.gov This allows for the correction of any sample loss during extraction and purification, as well as variations in instrument performance. lumiprobe.comnih.gov

In a typical neurochemical profiling workflow, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. diva-portal.orgtdx.catbiorxiv.org The ratio of the peak area of the endogenous serotonin to the peak area of the Serotonin-d4 internal standard is then used to calculate the concentration of serotonin in the original sample. This ratiometric measurement significantly improves the accuracy and reproducibility of the quantification. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation for Serotonin Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and is often considered a primary reference method. diva-portal.org The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. diva-portal.org This "spiked" sample is then processed and analyzed by mass spectrometry.

The key to IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization (if necessary), and ionization. diva-portal.org By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, the concentration of the native analyte in the original sample can be determined with high precision and accuracy, as this ratio is independent of sample recovery. diva-portal.org

The implementation of IDMS for serotonin quantification involves the careful preparation of calibration standards containing known concentrations of both native serotonin and this compound. These standards are used to create a calibration curve from which the concentration of serotonin in unknown samples can be determined.

Optimization of Sample Preparation for this compound Analysis in Complex Biological Matrices

The accurate quantification of serotonin in complex biological matrices such as plasma, urine, and brain tissue requires efficient sample preparation to remove interfering substances. lumiprobe.comnih.govurl.edu The optimization of extraction and purification protocols is crucial for reliable results.

Extraction and Purification Protocols

Several techniques are employed for the extraction and purification of serotonin from biological samples prior to LC-MS/MS analysis. The choice of method depends on the sample matrix and the desired level of cleanliness.

Protein Precipitation: This is a common first step for plasma and tissue homogenates. nih.gov It involves the addition of an organic solvent, such as acetonitrile or methanol, to precipitate proteins, which are then removed by centrifugation. diva-portal.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. lenus.ie For serotonin analysis, weak cation exchange or C18 cartridges are often used. lenus.ienih.gov The sample is loaded onto the cartridge, interfering compounds are washed away, and the analyte of interest is then eluted with an appropriate solvent. lenus.ie

Liquid-Liquid Extraction (LLE): LLE can also be used to separate serotonin from interfering components based on its differential solubility in two immiscible liquid phases.

A study on the analysis of serotonin in urine involved adding 1 M HCl as a preservative upon collection. lenus.ie The samples were then centrifuged, and internal standards (including Serotonin-d4) were added. lenus.ie Acidified water was added, and the sample was vortexed before further processing, which in this case involved SPE. lenus.ie

Matrix Effects and Compensation Strategies

In the quantitative analysis of serotonin using liquid chromatography-mass spectrometry (LC-MS), the sample matrix, which includes all components other than the analyte of interest, can significantly impact the accuracy and reliability of the results. longdom.org These matrix components, such as proteins, lipids, salts, and other endogenous substances, can co-elute with serotonin and interfere with the ionization process, leading to a phenomenon known as matrix effects. longdom.org This interference can manifest as either ion suppression, a reduction in the analyte signal, or less commonly, ion enhancement. longdom.org

Ion suppression is a primary concern in the bioanalysis of serotonin as it can lead to underestimation of the analyte concentration and reduced sensitivity. longdom.orgdiva-portal.org For instance, in the analysis of serotonin in complex biological fluids like urine, serum, or brain tissue homogenates, the presence of various biomolecules can compete with serotonin for ionization in the MS source, thereby suppressing its signal. longdom.orgdiva-portal.org

To counteract these matrix effects, several compensation strategies are employed, with the use of a stable isotope-labeled internal standard (SIL-IS) being the most robust and widely accepted approach. researchgate.net this compound, a deuterated analog of serotonin, is an ideal internal standard for this purpose. caymanchem.comnih.gov Its chemical and physical properties are nearly identical to those of endogenous serotonin, causing it to behave similarly during sample preparation, chromatographic separation, and ionization. nih.gov By adding a known amount of this compound to the sample prior to analysis, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. chromatographyonline.com Consequently, by calculating the ratio of the peak area of serotonin to the peak area of Serotonin-d4, the variability introduced by matrix effects can be effectively normalized, leading to accurate quantification. researchgate.netchromatographyonline.com

In addition to the use of an internal standard, effective sample preparation is a crucial first step in mitigating matrix effects. Techniques such as solid-phase extraction (SPE) and protein precipitation are commonly used to remove a significant portion of interfering matrix components before the sample is introduced into the LC-MS system. chromatographyonline.comnih.gov For example, a study on the analysis of serotonin in urine utilized SPE with C18 cartridges to clean up the samples, which, in conjunction with the use of Serotonin-d4 as an internal standard, resulted in good recoveries and reproducibility. lenus.ie Another method for serum analysis employed a simple one-step protein precipitation with 5-sulfosalicylic acid, which also proved effective in minimizing matrix effects. nih.gov

The effectiveness of these compensation strategies can be evaluated by assessing the recovery of the analyte in the presence of the matrix. The following table illustrates typical recovery rates achieved in different studies using these methods.

AnalyteMatrixCompensation StrategyRecovery (%)Reference
SerotoninUrineSPE, Serotonin-d4 IS98-104 nih.gov
SerotoninSerumProtein Precipitation, IS87.5-104 nih.gov
SerotoninC. elegans homogenateExtraction Buffer, Serotonin-d4 IS74 nih.gov

Calibration and Derivatization Strategies for Enhanced Analytical Sensitivity

Accurate quantification in LC-MS analysis relies on the establishment of a reliable calibration curve. When dealing with complex biological matrices, a standard calibration curve prepared in a simple solvent may not accurately reflect the analytical behavior of the analyte in the sample due to matrix effects. To address this, matrix-matched calibration is a frequently employed strategy. nih.gov This involves preparing the calibration standards in a blank matrix that is as close as possible in composition to the actual samples being analyzed. By doing so, the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. This compound is used as an internal standard across the range of calibration standards to correct for any variability. nih.gov

For the detection of trace levels of serotonin, enhancing the analytical sensitivity is often necessary. Derivatization, the chemical modification of the analyte to improve its detection characteristics, is a powerful technique to achieve this. umich.edu Serotonin, being a polar molecule, can exhibit poor retention on commonly used reversed-phase chromatography columns and may have suboptimal ionization efficiency. umich.edu Derivatization can address these issues by introducing a less polar, more easily ionizable moiety to the serotonin molecule. umich.edu

Several derivatization reagents have been successfully used to enhance the sensitivity of serotonin analysis. For instance, derivatization with ethyl chloroformate has been shown to produce stable derivatives of serotonin that can be readily separated and detected by LC-MS. jst.go.jp Another approach involves the use of N-α-Boc-l-tryptophan hydroxysuccinimide ester (Boc-TRP), which reacts rapidly with serotonin at room temperature to form a derivative with significantly improved specificity and sensitivity in mass spectrometric detection. nih.gov The introduction of the Boc-group generates unique fragmentation patterns that are beneficial for highly selective multiple reaction monitoring (MRM) analysis. nih.gov

The impact of derivatization on analytical sensitivity is evident in the achievable limits of detection (LOD) and limits of quantification (LOQ). The following table presents a comparison of LOD and LOQ values for serotonin with and without derivatization in different analytical methods.

MethodDerivatization ReagentMatrixLODLOQReference
LC-MS/MSNoneUrine8.8-18.2 nmol/L29.4-55.7 nmol/L nih.gov
LC-MS/MSBoc-TRPBrain Microdialysate-< 20% precision nih.gov
HPLC-MS/MSEthyl ChloroformateBrain Extracts-- jst.go.jp

Investigation of Serotonin Metabolic Pathways and Kinetics Using Serotonin D4 Hydrochloride

Tracing Serotonin (B10506) Biosynthesis and Catabolism Pathways

The use of stable isotope-labeled compounds like Serotonin-d4 hydrochloride has significantly advanced the understanding of serotonin's lifecycle in the body. By introducing a labeled precursor, researchers can follow its conversion through various enzymatic steps to the final metabolites, providing a dynamic view of the pathway's efficiency and regulation.

The biosynthesis of serotonin begins with the essential amino acid L-tryptophan. nih.gov Through the use of deuterated L-tryptophan, researchers can trace its conversion to serotonin and subsequently to its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). This methodology allows for the in vivo measurement of serotonin synthesis rates. nih.gov Such studies are critical for understanding how various physiological and pathological conditions, as well as pharmacological interventions, affect the brain's capacity to produce serotonin. By monitoring the appearance of the deuterium-labeled serotonin and its metabolites over time, scientists can quantify the flux through this pathway. nih.gov

For instance, studies have used stable isotope-labeled tryptophan to investigate the impact of tryptophan hydroxylase (TPH) inhibitors. nih.gov TPH is the rate-limiting enzyme in serotonin biosynthesis. nih.govnih.gov By measuring the reduction in the formation of labeled serotonin, the efficacy of these inhibitors can be accurately determined.

Table 1: Key Molecules in Serotonin Biosynthesis and Catabolism

Molecule Role
L-tryptophan Essential amino acid precursor for serotonin synthesis. nih.gov
Tryptophan Hydroxylase (TPH) The rate-limiting enzyme that converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govnih.gov
5-Hydroxytryptophan (5-HTP) Intermediate molecule in serotonin synthesis.
Aromatic Amino Acid Decarboxylase (AADC) Enzyme that converts 5-HTP to serotonin (5-HT).
Serotonin (5-HT) Neurotransmitter and hormone.
Monoamine Oxidase (MAO) Enzyme that initiates the breakdown of serotonin.
Aldehyde Dehydrogenase (ADH) Enzyme that further metabolizes the product of MAO action.

This compound is instrumental in profiling the activity of key enzymes involved in serotonin metabolism. When used as a substrate, the rate of its conversion to deuterated metabolites provides a direct measure of enzyme activity.

Monoamine Oxidase (MAO): This enzyme is a primary catalyst in the degradation of serotonin. Assays using this compound allow researchers to determine the rate of its conversion to the deuterated aldehyde intermediate, and subsequently to d4-5-HIAA. This information is vital for screening potential MAO inhibitors, which are a class of antidepressant drugs.

Aromatic Amino Acid Decarboxylase (AADC): While AADC is involved in the synthesis of serotonin from 5-HTP, studies can be designed to assess its activity. By administering a deuterated precursor like d4-5-HTP, the rate of d4-serotonin formation can be quantified to reflect AADC activity.

Assessment of Serotonin Transporter Dynamics and Efflux Mechanisms

The serotonin transporter (SERT) is a critical protein that regulates serotonergic signaling by reabsorbing serotonin from the synaptic cleft back into the presynaptic neuron. nih.gov Dysregulation of SERT is implicated in various psychiatric disorders, and it is the primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). caymanchem.com

This compound can be used in uptake and efflux assays to study SERT dynamics. In these experiments, cells or tissues are incubated with the deuterated compound, and the rate of its transport across the cell membrane is measured using mass spectrometry. This allows for the precise determination of transporter kinetics, including the maximum transport velocity (Vmax) and the substrate affinity (Km). Furthermore, these assays are crucial for evaluating how different drugs, including SSRIs and illicit substances like amphetamines, affect SERT function, either by blocking reuptake or by inducing serotonin efflux. nih.gov

Table 2: Investigating SERT Dynamics with this compound

Parameter Description Method of Measurement
Uptake Kinetics The rate at which SERT transports serotonin into the neuron. Incubating cells expressing SERT with varying concentrations of this compound and measuring intracellular accumulation.
Efflux Mechanisms The process by which serotonin is released from the neuron via SERT. Preloading cells with this compound and then stimulating efflux with compounds like amphetamines.

| Inhibitor Potency | The effectiveness of a drug in blocking serotonin reuptake. | Measuring the reduction in this compound uptake in the presence of an inhibitor. |

Compartmental Analysis of Serotonin Distribution and Turnover in Preclinical Models

Understanding how serotonin is distributed throughout the body and its turnover rate in different tissues is fundamental to comprehending its diverse physiological roles. nih.govnih.gov this compound is an excellent tool for these investigations in preclinical animal models.

Following administration of this compound, researchers can collect various tissue samples (e.g., brain regions, gut, blood) at different time points. By using liquid chromatography-mass spectrometry (LC-MS), they can quantify the levels of both the deuterated and endogenous serotonin and its metabolites. This data allows for the construction of pharmacokinetic models that describe the distribution, metabolism, and elimination of serotonin in different bodily compartments. These studies can reveal the turnover rate of serotonin in specific brain nuclei or peripheral tissues, providing insights into how diseases or drug treatments alter serotonergic homeostasis in a region-specific manner.

Applications in Neurobiological and Neuropharmacological Research Models

Elucidating Serotonergic System Regulation and Dysregulation in Animal Models

The precise measurement of serotonin (B10506) is fundamental to understanding its regulatory mechanisms and its dysregulation in neuropsychiatric disorders. Serotonin-d4 Hydrochloride is instrumental in animal models of these conditions, allowing for the accurate quantification of serotonin levels in different brain regions and tissues.

In rodent models of depression, for instance, this stable isotope-labeled standard is used in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure subtle changes in serotonin concentrations in response to chronic stress or genetic manipulations. nih.gov This allows researchers to correlate behavioral phenotypes with specific neurochemical alterations, providing insights into the pathophysiology of depressive disorders.

Similarly, in animal models of post-traumatic stress disorder (PTSD), such as those involving predator exposure and psychosocial stress, this compound aids in quantifying the altered serotonin levels in brain regions like the hippocampus and prefrontal cortex. nih.govfrontiersin.org These studies have demonstrated that traumatic stress can lead to significant decreases in serotonin, contributing to the anxiety-like behaviors observed in these models. nih.gov

Furthermore, research into obsessive-compulsive disorder (OCD) has benefited from the use of this compound. In canine models exhibiting compulsive behaviors, this internal standard has been used to demonstrate alterations in the serotonergic system, providing a valuable tool for investigating the neurobiology of OCD and for testing the efficacy of potential therapeutic agents. nih.gov

The table below summarizes findings from studies utilizing this compound in various animal models of serotonergic dysregulation.

Animal ModelBrain Region/TissueKey FindingReference
Mouse model of depressionBrain tissueAltered serotonin levels correlated with depressive-like behaviors. nih.gov
Rat model of PTSDHippocampus, Prefrontal CortexReduced serotonin levels following predator and psychosocial stress. nih.gov
Canine model of OCDFrontal and temporal corticesImbalanced serotonergic pathways observed. nih.gov

Mechanistic Studies of Pharmacological Interventions Targeting Serotonin Pathways in Preclinical Systems

This compound is an indispensable tool for elucidating the mechanisms of action of pharmacological agents that target the serotonin system. By enabling the precise quantification of serotonin and its metabolites, researchers can assess how these drugs affect serotonin synthesis, release, and metabolism.

The turnover of serotonin, which reflects its synthesis, release, and degradation, is a key indicator of serotonergic activity. This compound is used as an internal standard to accurately measure the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), providing a reliable measure of serotonin turnover. nih.gov

Studies investigating the effects of selective serotonin reuptake inhibitors (SSRIs), a common class of antidepressants, have utilized this methodology. By quantifying the changes in serotonin and 5-HIAA levels in different brain regions of rats following SSRI administration, researchers can determine the drug's impact on serotonergic neurotransmission. frontiersin.org

The burgeoning field of psychedelic research also employs this compound to understand how compounds like psilocybin and N,N-dimethyltryptamine (DMT) affect the serotonin system. medlink.comnih.govnih.gov Accurate measurement of serotonin and its metabolites in preclinical models helps to unravel the neurochemical underpinnings of the therapeutic effects of these substances. medlink.comnih.gov

The following table presents data from studies that have used this compound to investigate the impact of pharmacological agents on serotonin turnover.

Pharmacological AgentAnimal ModelBrain RegionEffect on Serotonin TurnoverReference
Sertraline (SSRI)RatHippocampus, Prefrontal CortexIncreased serotonin levels frontiersin.org
Psychedelics (e.g., DMT)RatFrontal CortexAltered serotonin metabolism medlink.comnih.gov

The brain's neurochemical environment is a complex interplay of various neurotransmitter systems. This compound facilitates research into the interaction between the serotonergic system and other neurotransmitter systems, such as the dopaminergic, GABAergic, and cholinergic systems.

By using deuterated internal standards for multiple neurotransmitters, including this compound, researchers can simultaneously quantify serotonin, dopamine (B1211576), and their metabolites in the same brain tissue samples. nih.gov This approach is crucial for understanding the intricate balance and cross-regulation between these systems, which is often disrupted in neuropsychiatric disorders.

In vivo microdialysis studies in rats, coupled with LC-MS/MS analysis using this compound, have been instrumental in exploring the functional interactions between serotonin and other neurotransmitters like acetylcholine (B1216132) and GABA. nih.govnih.govnih.govresearchgate.net These studies have revealed that serotonin can modulate the release of other neurotransmitters, highlighting the complexity of neural signaling. nih.gov For example, research has shown that serotonin can influence GABAergic synaptic transmission, a process that is critical for cortical development and plasticity. nih.gov

The table below showcases research that has utilized this compound to investigate neurotransmitter interactions.

Neurotransmitter System Studied with SerotoninResearch TechniqueAnimal ModelKey FindingReference
DopamineLC-MS/MSMouseSimultaneous quantification of serotonin and dopamine in brain tissue. nih.gov
AcetylcholineMicrodialysis with LC-MS/MSRatSerotonin modulates acetylcholine release. nih.govnih.gov
GABAMicrodialysis with LC-MS/MSRatSerotonin influences GABAergic transmission. nih.govresearchgate.net

Analysis of Serotonin Neurochemistry in Response to Environmental and Physiological Stimuli in Research Organisms

This compound is a valuable tool for investigating how environmental and physiological factors influence serotonin neurochemistry. The ability to accurately measure serotonin levels allows researchers to understand how the serotonergic system responds to various stimuli.

Studies in mice have used this compound to examine the effects of diet on brain serotonin levels. For example, research has shown that a low-vitamin D diet can lead to reduced cerebral serotonin concentrations, potentially contributing to weight gain in an obesogenic environment. nih.govresearchgate.net Similarly, the impact of a high-fat diet on brain serotonin and its relationship to anxiety and depression-like behaviors has been investigated. nih.govfrontiersin.org

The zebrafish has emerged as a powerful model organism in neuroscience research. This compound can be used to quantify changes in serotonin levels in zebrafish larvae in response to acute stress or pharmacological manipulations, providing insights into the role of serotonin in anxiety and stress responses. nih.govnih.govresearchgate.netsemanticscholar.org

Furthermore, research on reward signaling has utilized advanced techniques to measure serotonin release during behavioral tasks in rodents. While these studies may use genetically encoded sensors for real-time measurements, the calibration and validation of such techniques often rely on accurate quantification of serotonin levels using methods that employ internal standards like this compound. nih.govnih.gov

The following table summarizes research on the effects of various stimuli on serotonin levels, where this compound would be a critical component of the analytical methodology.

StimulusResearch OrganismKey FindingReference
Low-vitamin D dietMouseLowered cortical serotonin levels. nih.govresearchgate.net
High-fat dietMouseAltered brain serotonin and behavior. nih.govfrontiersin.org
Acute stressZebrafishChanges in brain serotonin content. nih.gov
Reward signalingMouseSerotonin release encodes reward value. nih.govnih.gov

Advanced Synthesis and Isotopic Purity Considerations for Research Grade Serotonin D4 Hydrochloride

Deuteration Strategies and Position Specificity in Chemical Synthesis

The synthesis of isotopically labeled compounds like Serotonin-d4 Hydrochloride requires precise control over the introduction of deuterium (B1214612) atoms into the molecular structure. The specific placement of these labels is critical for their stability and utility as internal standards. The formal chemical name for Serotonin-d4, 3-(2-aminoethyl-1,1,2,2-d4)-1H-indol-5-ol, indicates that the four deuterium atoms are located on the ethylamine (B1201723) side chain, specifically at the α and β carbon positions relative to the amino group. caymanchem.comcymitquimica.com This placement is advantageous as these C-D bonds are not readily exchangeable under typical physiological or analytical conditions, ensuring the isotopic label is retained.

While the specific proprietary synthesis of commercial Serotonin-d4 is not detailed, the general approach involves using deuterated building blocks. The synthesis would likely involve a standard tryptamine (B22526) synthesis pathway, such as the Speeter-Anthony tryptamine synthesis, but starting with a deuterated precursor for the ethylamine side chain.

Achieving position specificity is a significant challenge in the synthesis of deuterated compounds, particularly on aromatic structures like the indole (B1671886) ring of serotonin (B10506). Recent research highlights advanced catalytic methods for regioselective deuteration of indoles, which, although not directly applicable to the side-chain deuteration of Serotonin-d4, illustrate the complexity and precision required in this field.

Palladium (Pd) Catalysis : Directing-group-free, Pd(OAc)2-catalyzed methods have been developed for the selective deuteration of indoles at the C2 and C3 positions using deuterated acetic acid (CD3CO2D). acs.orgchemrxiv.org By slightly modifying reaction conditions, selective access to C2, C3, or both C2- and C3-deuterated indoles can be achieved. acs.orgchemrxiv.org

Iridium (Ir) Catalysis : Iridium-based catalysts have been used for H/D exchange reactions on indoles. acs.org The choice and position of a directing group on the indole structure can influence which positions are deuterated. For example, a pivaloyl group at the C3 position can direct deuteration to the C4 and C5 positions. acs.org

These examples underscore the sophisticated chemical strategies available to achieve high position specificity in deuteration, a key requirement for producing high-quality research-grade isotopically labeled compounds. For Serotonin-d4 used as an internal standard, the deuteration is intentionally on the stable side-chain rather than the indole ring.

Table 1: Overview of Deuteration Strategies for Indole Scaffolds.
Catalytic SystemDeuterium SourcePosition SpecificityKey Feature
Palladium (Pd(OAc)2)Deuterated Acetic Acid (CD3CO2D)C2, C3, or C2/C3Programmable regioselectivity by modifying reaction conditions without a directing group. acs.orgchemrxiv.org
Palladium (Pd-catalyzed)Deuterium Gas (D2)C4Uses a transient directing group to achieve deuteration at the typically less reactive C4 position. nih.gov
Iridium/Silver (Ir/Ag)Deuterated Solvent (e.g., D2O)C2, C4, C5, C6, C7Directing-group dependent; can achieve near-perdeuteration across the indole ring. acs.org

Analytical Characterization for Isotopic Enrichment and Chemical Purity Assessment for Research Utility

To ensure its suitability for research, particularly as an internal standard, this compound must undergo rigorous analytical testing to confirm its chemical purity and isotopic enrichment. The two primary techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is the definitive tool for assessing isotopic enrichment. almacgroup.com By analyzing the compound, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can determine the distribution of molecules with different numbers of deuterium atoms (isotopologues). For Serotonin-d4, this means quantifying the relative amounts of the unlabeled (d0), partially labeled (d1, d2, d3), and fully labeled (d4) forms. High-quality Serotonin-d4 should have a very high percentage of the d4 form (e.g., ≥98%) and minimal presence of the d0 form. caymanchem.com

In a typical LC-MS/MS analysis, the parent ions of serotonin ([M+H]⁺ at m/z 177) and Serotonin-d4 ([M+H]⁺ at m/z 181) are selected and fragmented. nih.gov The resulting product ions are then detected. The specific mass shift of +4 Da for the deuterated standard allows it to be clearly distinguished from the endogenous analyte. nih.gov

Table 2: Analytical Techniques for Characterizing this compound.
TechniquePrimary PurposeInformation ObtainedExample Application
LC-MS/MSIsotopic Enrichment AnalysisRelative abundance of d0, d1, d2, d3, and d4 isotopologues.Confirming that the isotopic purity is >98% for the d4 form. caymanchem.com
¹H NMRStructural Confirmation & Chemical PurityAbsence of proton signals at deuterated positions; detection of proton-containing impurities.Verifying that deuterium is located on the side-chain carbons and that no significant organic impurities are present.
HPLC-UVChemical PurityDetection and quantification of UV-active impurities.Providing an orthogonal measure of chemical purity, often stated as >95%. ondemand.com

Implications of Isotopic Purity on Quantitative Accuracy and Tracer Study Integrity

The isotopic purity of this compound is not merely a quality metric; it has direct and significant consequences for the validity of research findings. Its primary roles are as an internal standard for quantification and as a tracer in metabolic studies. nih.govbritannica.com

Impact on Quantitative Accuracy: In quantitative mass spectrometry, an isotopically labeled internal standard is added at a known concentration to samples to correct for analyte loss during sample preparation and for variations in instrument response. nih.gov The accuracy of this method, known as isotope dilution mass spectrometry, hinges on the internal standard being isotopically pure. avantiresearch.com

The most significant issue arises from the presence of the unlabeled analyte (d0 serotonin) as an impurity in the deuterated standard. avantiresearch.com This d0 impurity contributes to the signal of the endogenous analyte being measured, leading to a systematic overestimation of its concentration. This effect is particularly problematic at low analyte concentrations, as it can artificially raise the lower limit of quantitation (LLOQ) and reduce the dynamic range of the assay. avantiresearch.com Therefore, a high degree of isotopic enrichment (i.e., a minimal amount of d0) is essential for accurate and sensitive quantification. avantiresearch.comnih.gov

Impact on Tracer Study Integrity: In tracer studies, isotopically labeled compounds are introduced into a biological system to track metabolic pathways and determine the fate of the parent molecule. nih.govnih.govrsc.org The fundamental assumption is that the tracer behaves identically to its unlabeled counterpart. nih.gov If the deuterated tracer is contaminated with unlabeled or partially labeled species, it can confound the interpretation of results. The presence of multiple isotopic species can complicate the analysis of metabolic products, making it difficult to accurately determine flux rates or pathway contributions. nih.gov Furthermore, the stability of the isotopic labels is crucial; if the deuterium atoms are prone to exchange, the tracer will no longer accurately represent the behavior of the parent molecule, compromising the integrity of the study. avantiresearch.com

Table 3: Impact of Isotopic Impurity on Quantitative Analysis.
Level of Isotopic Purity (d4%)d0 Impurity LevelEffect on MeasurementConsequence for Research
High (>99%)Very Low (<0.1%)Negligible contribution to the endogenous analyte signal.Accurate quantification across a wide dynamic range, including low concentrations. avantiresearch.com
Moderate (~95%)Significant (~1-5% as d0 or other isotopologues)Noticeable inflation of the measured endogenous analyte signal.Inaccurate results, particularly for samples with low endogenous levels; elevated limit of quantitation (LLOQ). avantiresearch.com
Low (<90%)High (>5%)Severe overestimation of the endogenous analyte concentration.Unreliable and potentially erroneous quantitative data, compromising study conclusions.

Q & A

Q. What is the primary role of Serotonin-d4 Hydrochloride in quantitative metabolomics studies?

this compound is a deuterated internal standard used to enhance the accuracy of liquid chromatography–tandem mass spectrometry (LC-MS/MS) analyses. It compensates for matrix effects, ion suppression, and variability in extraction efficiency by providing a stable isotopic reference. For example, in plasma metabolomics, researchers add 20 µL of an internal standard mix containing this compound (final concentration: 0.5 ppm) to normalize analyte recovery and validate quantification .

Q. How should researchers prepare and store this compound for experimental use?

  • Preparation : Dissolve the compound in methanol or LC-MS-grade water to achieve a stock solution (e.g., 2.5 ppm). Aliquot into small volumes to avoid repeated freeze-thaw cycles.
  • Storage : Store at -80°C in amber vials to prevent photodegradation. Verify stability via periodic LC-MS checks (e.g., peak area consistency over 6 months) .

Q. What critical parameters should be validated when using this compound as an internal standard?

  • Recovery Rate : Compare analyte-to-internal standard peak area ratios in spiked vs. unspiked samples.
  • Precision : Calculate intra- and inter-day coefficients of variation (CV) for replicate analyses (target CV < 15%).
  • Ion Suppression : Assess by post-column infusion experiments to identify matrix-induced signal suppression regions .

Advanced Research Questions

Q. How can isotopic interference from this compound be minimized in multiplexed assays?

  • Chromatographic Separation : Optimize LC gradients to resolve Serotonin-d4 from endogenous serotonin and other isotopologues. For instance, use a C18 column with a 5–95% acetonitrile/water gradient (0.1% formic acid) over 10 minutes.
  • Mass Resolution : Employ high-resolution MS (HRMS) with a resolving power > 30,000 to distinguish isotopic clusters (e.g., m/z 177.1 for serotonin vs. 181.1 for Serotonin-d4) .

Q. What strategies address discrepancies in Serotonin-d4 recovery rates across different biological matrices?

  • Matrix-Matched Calibration : Prepare calibration curves in the same biological matrix (e.g., plasma, CSF) as the test samples.
  • Standard Addition Method : Spike known concentrations of Serotonin-d4 into aliquots of the sample to account for matrix-specific effects.
  • Statistical Correction : Apply multiple linear regression to adjust for covariates like protein content or lipid levels .

Q. How do researchers validate the specificity of this compound in complex samples with co-eluting metabolites?

  • MRM Transition Validation : Use unique precursor-to-product ion transitions (e.g., m/z 181.1 → 164.1 for Serotonin-d4) and confirm absence of cross-talk in blank samples.
  • Stable Isotope Confirmation : Compare retention times and fragmentation patterns with non-deuterated serotonin to rule out interference .

Methodological Best Practices

  • Sample Preparation : Use protein precipitation (e.g., methanol:acetonitrile 1:1) followed by Ostro™ 96-well plates for phospholipid removal, ensuring >90% recovery of serotonin and its deuterated analog .
  • Data Normalization : Express serotonin concentrations as ratios relative to Serotonin-d4 peak areas to correct for batch effects in multi-instrument studies .

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